![molecular formula C5H14Cl2N2O2 B1430816 Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride CAS No. 440644-06-4](/img/structure/B1430816.png)
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride
Overview
Description
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2O2. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride typically involves the reaction of methyl acrylate with ammonia, followed by a series of steps to introduce the amino and aminomethyl groups. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Drug Development
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride is recognized for its potential as a pharmaceutical intermediate. Its structural features allow it to interact effectively with biological targets, making it a candidate for:
- Enzyme Inhibition Studies : The compound's ability to form hydrogen bonds with enzyme active sites positions it as a valuable tool in studying enzyme-substrate interactions. This property is crucial for developing inhibitors that can modulate enzyme activity, which is significant in treating various diseases .
- Pharmacological Research : Its application extends to researching new pharmacological agents. The compound's amino groups can facilitate interactions with neurotransmitter receptors, potentially leading to the development of new treatments for neurological disorders .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its applications include:
- Synthesis of Amino Acids and Derivatives : The compound can be utilized to synthesize various amino acids and their derivatives due to its functional groups that allow for further chemical modifications .
- Preparation of Peptides : It can act as an amino acid precursor in peptide synthesis, which is essential in creating biologically active peptides used in therapeutics .
Biochemical Studies
The compound's unique properties make it suitable for various biochemical applications:
- Protein-Ligand Interaction Studies : this compound can be employed to study protein-ligand interactions, providing insights into binding affinities and mechanisms of action relevant to drug design .
- Cell Culture Applications : It has been used in cell culture studies to explore cellular responses to various stimuli, contributing to the understanding of cellular mechanisms and pathways involved in disease processes .
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of specific enzymes involved in metabolic pathways, this compound was tested for its ability to inhibit enzyme activity. Results indicated significant inhibition at certain concentrations, suggesting its potential as a lead compound for developing enzyme inhibitors.
Case Study 2: Synthesis of Novel Peptides
Researchers utilized this compound as a precursor for synthesizing novel peptides aimed at targeting specific receptors implicated in cancer progression. The synthesized peptides exhibited promising biological activity, highlighting the compound's utility in peptide synthesis.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and aminomethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride can be compared with other similar compounds such as:
Methyl 3-amino-2-(diethoxymethyl)propanoate: This compound has a similar structure but with different substituents, leading to distinct chemical properties and applications.
3-amino-2-(aminomethyl)propanoic acid: This compound lacks the methyl ester group, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Biological Activity
Methyl 3-amino-2-(aminomethyl)propanoate dihydrochloride is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₅Cl₂N₃O₂
- Molecular Weight : Approximately 210.12 g/mol
- Structure : The compound features a propanoate backbone with amino groups that can participate in various biochemical interactions.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. Key mechanisms include:
- Hydrogen Bonding : The amino groups can form hydrogen bonds with target biomolecules, influencing their conformation and function.
- Enzyme Modulation : The compound may modulate the activity of specific enzymes, which is crucial for therapeutic applications.
- Receptor Interaction : Its structural features allow it to bind to various receptors, potentially eliciting physiological responses.
Biological Activities
Preliminary studies have indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties against various pathogens.
- Anticancer Potential : In vitro studies suggest that it may inhibit the proliferation of cancer cells, indicating potential as an anticancer agent.
- Neuroprotective Effects : Some investigations point towards its neuroprotective capabilities, which could be beneficial in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant antibacterial activity.
Case Study 2: Anticancer Properties
In vitro assays on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to induce apoptosis, highlighting its potential as an anticancer therapeutic agent.
Properties
IUPAC Name |
methyl 3-amino-2-(aminomethyl)propanoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.2ClH/c1-9-5(8)4(2-6)3-7;;/h4H,2-3,6-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNGKCBLTQUNTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856829 | |
Record name | Methyl 3-amino-2-(aminomethyl)propanoate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
440644-06-4 | |
Record name | Methyl 3-amino-2-(aminomethyl)propanoate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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